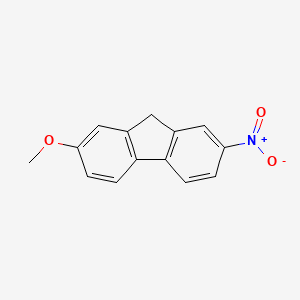
9H-Fluorene, 2-methoxy-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-7-nitrofluorene is an organic compound with the molecular formula C14H11NO3. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-nitrofluorene typically involves the nitration of 2-methoxyfluorene. One common method includes dissolving 2-methoxyfluorene in glacial acetic acid and adding concentrated nitric acid under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the nitration process, resulting in the formation of 2-Methoxy-7-nitrofluorene .
Industrial Production Methods
Industrial production of 2-Methoxy-7-nitrofluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield 2-methoxy-7-aminofluorene.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc dust in the presence of acetic acid or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Methoxy-7-aminofluorene.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-7-nitrofluorene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxy-7-nitrofluorene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including mutagenesis and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyfluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitrofluorene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-nitrofluorene: Similar structure but different position of the nitro group, leading to different chemical and biological properties.
Uniqueness
2-Methoxy-7-nitrofluorene is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54961-21-6 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-methoxy-7-nitro-9H-fluorene |
InChI |
InChI=1S/C14H11NO3/c1-18-12-3-5-14-10(8-12)6-9-7-11(15(16)17)2-4-13(9)14/h2-5,7-8H,6H2,1H3 |
InChI Key |
XBTYFXIQZXIKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


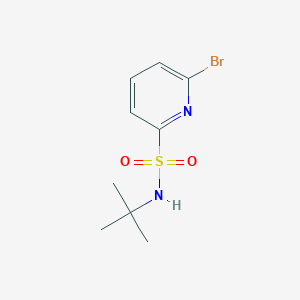
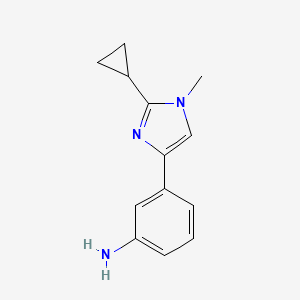
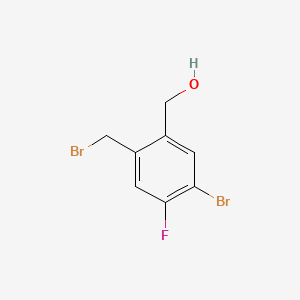
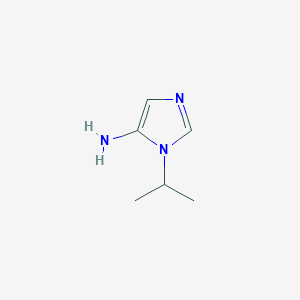
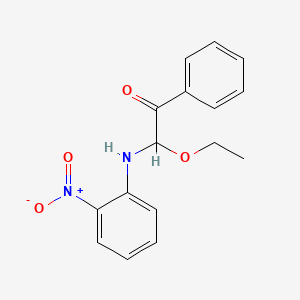
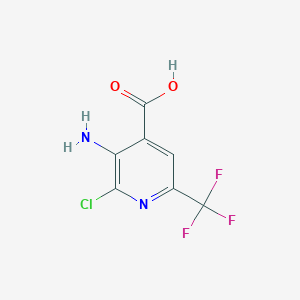
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
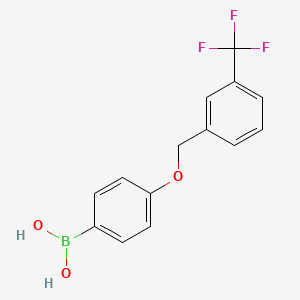
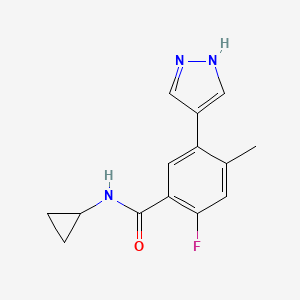
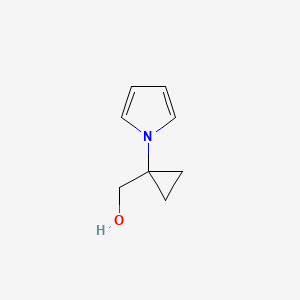
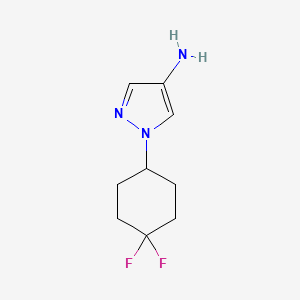
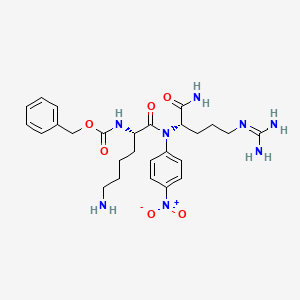
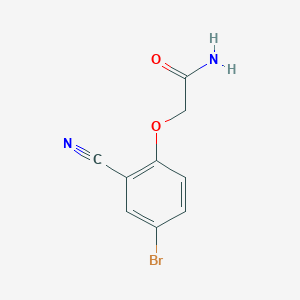
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
